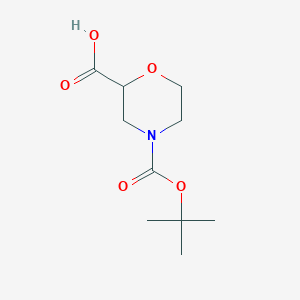

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWMTRPJZFEWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373164 | |

| Record name | 4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189321-66-2 | |

| Record name | 4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid chemical properties

An In-Depth Technical Guide to 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound, commonly referred to as Boc-morpholine-2-carboxylic acid, is a chiral heterocyclic building block of significant importance in modern medicinal chemistry and organic synthesis. Its unique conformational constraints imposed by the morpholine scaffold, combined with the stereocenter at the C-2 position, make it a valuable component in the design of complex, biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable yet readily cleavable handle, essential for multi-step synthetic campaigns.

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, spectroscopic signature, synthetic methodologies, and critical applications of this versatile compound, with a particular focus on the (R)-enantiomer, which is frequently utilized in the development of therapeutic agents.[1] The narrative is structured to provide not just data, but also field-proven insights into the causality behind experimental choices, ensuring a robust and practical understanding.

Molecular Structure and Physicochemical Properties

This compound is characterized by a morpholine ring N-protected with a Boc group and a carboxylic acid at the 2-position. The molecule's chemical formula is C10H17NO5, with a molecular weight of approximately 231.25 g/mol .[2][3] The presence of a chiral center at the C-2 position gives rise to two enantiomers, (R) and (S), which often exhibit distinct biological activities.

The Boc protecting group is sterically bulky and electronically influences the morpholine ring. It is stable under basic and nucleophilic conditions but can be easily removed under acidic conditions, a key feature for its utility in orthogonal protection strategies during synthesis.[4] The morpholine ring typically adopts a chair conformation, which influences the spatial orientation of the substituents and their interaction with biological targets.[4]

Table 1: Physicochemical Properties

A summary of the key physicochemical properties for the racemic and enantiomerically pure forms is presented below. Data is primarily for the more commonly cited (R)-enantiomer.

| Property | Value | Source(s) |

| Molecular Formula | C10H17NO5 | [2][5] |

| Molecular Weight | 231.25 g/mol | [2][5] |

| Appearance | White to off-white solid | [5][6] |

| Melting Point | 147-150 °C ((R)-enantiomer) | [6][7] |

| Boiling Point | 369.5 ± 42.0 °C (Predicted) | [7] |

| Density | 1.230 g/cm³ | [6][7] |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate | [7][8] |

| CAS Number | 189321-66-2 (Racemic)[2][3]; 884512-77-0 ((R)-enantiomer)[5][9]; 868689-63-8 ((S)-enantiomer)[10] | |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | [2] |

Spectroscopic Profile for Structural Elucidation

The identity and purity of this compound are routinely confirmed using a suite of spectroscopic techniques. Each method provides unique structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum of the (R)-enantiomer in CDCl₃ typically shows a characteristic singlet for the nine protons of the tert-butyl group around 1.44 ppm.[5] The morpholine ring protons appear as a series of multiplets between 3.04 and 4.20 ppm, reflecting their distinct chemical environments and coupling interactions.[5]

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight. The compound is typically observed as the protonated molecular ion [M+H]⁺ at m/z 232.[5] High-resolution mass spectrometry (HRMS) can be used to validate the elemental composition with high accuracy.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum provides evidence of the key functional groups. Characteristic strong absorption bands are observed for the carbonyl (C=O) stretching of the carbamate (Boc group) and the carboxylic acid, typically in the range of 1700–1750 cm⁻¹.[4]

Table 2: Key Spectroscopic Data for (R)-4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid

| Technique | Key Feature | Typical Value / Observation | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | tert-butyl protons (s, 9H) | δ 1.44 ppm | [5] |

| Morpholine protons (m, 6H) | δ 3.04 - 4.20 ppm | [5] | |

| Carboxylic acid proton (br, 1H) | δ ~4.20 ppm (can be broader) | [5] | |

| Mass Spec. (ESI) | Protonated Molecule [M+H]⁺ | m/z 232 | [5] |

| IR Spectroscopy | Carbonyl (C=O) stretch | ~1700–1750 cm⁻¹ | [4] |

Synthesis and Purification

The synthesis of Boc-morpholine-2-carboxylic acid typically involves the N-protection of a morpholine-2-carboxylic acid precursor. The choice of starting material (racemic or enantiomerically pure) dictates the stereochemistry of the final product.

General Synthetic Workflow

The most common approach is the reaction of morpholine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The base neutralizes the acidic proton of the carboxylic acid and the HCl by-product (if starting from a hydrochloride salt), facilitating the nucleophilic attack of the morpholine nitrogen onto the Boc anhydride.

Caption: General workflow for the N-Boc protection of morpholine-2-carboxylic acid.

Detailed Experimental Protocol: Synthesis of (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid

This protocol is a representative synthesis adapted from documented procedures.[5]

-

Dissolution : Dissolve (R)-morpholine-2-carboxylic acid hydrochloride in a mixture of dioxane and water (e.g., 1:1 ratio).

-

Basification : Cool the solution in an ice bath and add sodium bicarbonate (or a similar inorganic base) portion-wise until the pH of the solution is basic (~pH 9-10). This step is crucial to deprotonate the amine hydrochloride, freeing the nitrogen to act as a nucleophile.

-

Boc Protection : Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise to the cooled reaction mixture. Maintain the temperature at 0-5 °C.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup - Solvent Removal : Concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane).

-

Workup - Extraction : Treat the remaining aqueous residue with a saturated aqueous solution of sodium carbonate (Na₂CO₃) and wash with a nonpolar organic solvent like ethyl acetate to remove any unreacted Boc₂O and other nonpolar impurities.

-

Workup - Acidification : Cool the aqueous phase in an ice bath and carefully acidify with a strong acid (e.g., 6N HCl) to a pH of ~2-3. This protonates the carboxylate, making the product less water-soluble.

-

Workup - Product Extraction : Extract the acidified aqueous phase multiple times with ethyl acetate. The product will move into the organic layer.

-

Drying and Isolation : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, typically as a white solid.[5]

Chemical Reactivity and Stability

The reactivity of the molecule is dominated by its three main components: the Boc-protected amine, the carboxylic acid, and the morpholine ring.

-

Boc Group Reactivity : The tert-butoxycarbonyl group is the primary site of reactivity for deprotection. It is highly sensitive to acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane, or HCl in dioxane), which cleave the carbamate to release the free amine, isobutylene, and carbon dioxide. This lability is fundamental to its role as a protecting group in peptide synthesis and other multi-step preparations.[4]

-

Carboxylic Acid Reactivity : The carboxylic acid moiety can undergo standard transformations, such as esterification, amide bond formation (coupling reactions), and reduction to the corresponding alcohol. These reactions are central to its function as a building block, allowing it to be incorporated into larger molecular frameworks.

-

Stability and Incompatibility : The compound is stable under normal storage conditions.[11] It should be stored in a cool, dry place away from direct sunlight and heat.[8] It is incompatible with strong oxidizing agents, strong acids (which will cause deprotection), acid chlorides, and acid anhydrides.[12]

Caption: Simplified reaction pathway for the acid-catalyzed deprotection of the Boc group.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural and stereochemical features of this compound make it a highly sought-after building block in drug discovery.

-

Protease Inhibitors : The constrained morpholine ring is an effective scaffold for designing peptidomimetics. The (R)-enantiomer, in particular, has been explored as a P2 ligand in the development of inhibitors for proteases, including those crucial to viral replication.[6] For instance, it serves as a key intermediate in the synthesis of potent HIV protease inhibitors, demonstrating activity against multiple subtypes of the virus.[6]

-

Renin Inhibitors : This compound is also used in the preparation of renin inhibitors, which are a class of drugs used to treat hypertension and other cardiovascular diseases.[1][5] The morpholine core helps to correctly orient functional groups for optimal binding within the enzyme's active site.

-

Chiral Ligands and Auxiliaries : In the field of asymmetric synthesis, it can be used as a chiral auxiliary or ligand, enabling the preparation of other enantiomerically pure compounds with potential biological activity.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling Boc-morpholine-2-carboxylic acid.

-

Hazard Identification : The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[2][9][10] The corresponding GHS pictogram is GHS07 (Exclamation Mark).[9]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10][12]

-

Handling : Avoid generating dust.[12] Wash hands thoroughly after handling.[10] In case of contact with eyes or skin, rinse immediately with plenty of water.

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8][13] Recommended storage temperature is often between 2-8°C.[7][13] Keep away from incompatible materials such as strong acids and oxidizing agents.[12]

Conclusion

This compound is a cornerstone chiral building block for modern synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity, and the critical role of the Boc protecting group provide chemists with a reliable tool for constructing complex molecules with precise stereochemical control. Its proven utility in the synthesis of high-value therapeutic agents, such as HIV protease and renin inhibitors, underscores its importance in the drug development pipeline. A thorough understanding of its properties, handling, and synthetic manipulation, as detailed in this guide, is essential for any researcher aiming to leverage its full potential.

References

- PubChem. (n.d.). 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. National Center for Biotechnology Information.

- Bouling Chemical Co., Limited. (n.d.). (R)-4-(Tert-Butoxycarbonyl)Morpholine-2-Carboxylic Acid.

- American Elements. (n.d.). (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic Acid.

- Unibest. (n.d.). Cas No. 884512-77-0, (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid.

- LookChem. (n.d.). Cas 884512-77-0, (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid.

- Capot Chemical. (n.d.). MSDS of (R)-4-Boc-morpholine-3-carboxylic acid.

- Organic Chemistry Portal. (n.d.). Synthesis of morpholines.

- ChemUniverse, Inc. (n.d.). (R)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-2-CARBOXYLIC ACID.

Sources

- 1. Cas 884512-77-0,(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | lookchem [lookchem.com]

- 2. 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 2755965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | 884512-77-0 [chemicalbook.com]

- 6. Cas No. 884512-77-0, (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid - Buy Cas No. 884512-77-0, PROTAC Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 7. (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid CAS#: 884512-77-0 [m.chemicalbook.com]

- 8. (R)-4-(Tert-Butoxycarbonyl)Morpholine-2-Carboxylic Acid Supplier & Manufacturer in China | High Quality Boc-Protected Morpholine Derivative | Specifications, Safety Data & Price [chemheterocycles.com]

- 9. (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | 884512-77-0 [sigmaaldrich.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. cn.canbipharm.com [cn.canbipharm.com]

- 12. capotchem.com [capotchem.com]

- 13. 884512-77-0|(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

Abstract

(R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, commonly referred to as (R)-N-Boc-morpholine-2-carboxylic acid, is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its rigid morpholine scaffold and defined stereochemistry are crucial features in the design of various pharmacologically active agents, including renin inhibitors.[1][2] This guide provides an in-depth analysis of the prevalent and efficient synthetic strategies for preparing this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and methods for ensuring stereochemical integrity.

Introduction: The Significance of a Chiral Morpholine Scaffold

The morpholine ring is a privileged structure in drug discovery, prized for its favorable physicochemical properties such as metabolic stability and aqueous solubility.[3] When functionalized with stereocenters, as in (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, it provides a three-dimensional framework that can be pivotal for achieving specific and high-affinity interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the morpholine nitrogen under a wide range of conditions while allowing for facile deprotection under acidic conditions, making it a versatile intermediate for further synthetic elaboration.[4]

Core Synthetic Strategies

Two primary strategies dominate the synthesis of enantiomerically pure (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid: the oxidation of a chiral alcohol precursor and the enzymatic resolution of a racemic mixture.

Strategy 1: Oxidation of (R)-N-Boc-2-hydroxymethylmorpholine

This is arguably the most direct and widely cited route. The synthesis begins with the chiral precursor, (R)-N-Boc-2-hydroxymethylmorpholine, which is then oxidized to the corresponding carboxylic acid. The choice of oxidant is critical to achieving high yield and avoiding side reactions.

Causality Behind Experimental Choices:

-

Starting Material: The synthesis leverages a commercially available or readily synthesized chiral alcohol. The stereocenter is established early, and the subsequent oxidation preserves this chirality.

-

Protecting Group: The Boc group is essential. It prevents the morpholine nitrogen from interfering with the oxidation reaction and ensures the stability of the ring.

-

Oxidation System: A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation is highly effective for converting primary alcohols to carboxylic acids under mild conditions.[1][2] TEMPO acts as a catalyst, while a stoichiometric co-oxidant, such as trichloroisocyanuric acid (TCCA) or sodium hypochlorite, regenerates the active oxoammonium ion. This system is chosen for its high selectivity for primary alcohols, minimizing over-oxidation or other side reactions.

Caption: Oxidation workflow for the target compound.

-

Reaction Setup: A solution of tert-butyl (R)-2-(hydroxymethyl)-morpholine-4-carboxylate (1.0 eq) in acetone is cooled to 0 °C in an ice bath. Saturated aqueous sodium bicarbonate (NaHCO₃) is added, followed by catalytic amounts of sodium bromide (NaBr, ~0.2 eq) and TEMPO (~0.02 eq).

-

Addition of Oxidant: Trichloroisocyanuric acid (TCCA, 2.0 eq) is added portion-wise over 20-30 minutes, ensuring the internal temperature remains below 5 °C. The reaction mixture's color will typically change as the reaction progresses.

-

Reaction Monitoring: The mixture is allowed to warm slowly to room temperature and stirred overnight. Progress is monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Upon completion, the reaction is quenched by adding 2-propanol to consume any excess oxidant. The mixture is stirred for an additional 30 minutes.

-

Work-up and Isolation: The reaction slurry is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is taken up in saturated aqueous sodium carbonate (Na₂CO₃) and washed with ethyl acetate to remove non-acidic impurities.

-

Acidification and Extraction: The aqueous layer is cooled to 0 °C and carefully acidified with 6N hydrochloric acid (HCl) to a pH of ~2-3.

-

Final Product Isolation: The acidified aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid as a white solid.

Strategy 2: Enzymatic Kinetic Resolution

An alternative, elegant approach involves the highly selective enzymatic hydrolysis of a racemic ester precursor.[5] This method is particularly useful for producing both enantiomers of the target molecule with high enantiomeric purity.

Causality Behind Experimental Choices:

-

Racemic Precursor: The synthesis starts with a racemic ester, such as n-butyl 4-benzylmorpholine-2-carboxylate, which can be prepared in high yield from readily available starting materials.

-

Enzyme Selection: The choice of enzyme (typically a lipase) is crucial. It must selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid while leaving the other enantiomer untouched. This high degree of stereoselectivity is the cornerstone of the resolution.

-

Separation: After the enzymatic reaction, a simple acid-base extraction can separate the desired acid from the unreacted ester. The unreacted ester can then be hydrolyzed chemically to provide the opposite enantiomer of the acid.

Caption: Enzymatic resolution workflow.

Data Summary and Characterization

Ensuring the identity and purity of the final product is paramount. The following table summarizes typical outcomes and required analytical data.

| Parameter | Method | Expected Result | Reference |

| Yield | Gravimetric | >90% (for Oxidation) | [1] |

| Appearance | Visual | White to off-white solid | [2] |

| Melting Point | Capillary Method | 147-150 °C | [2] |

| ¹H NMR | 400 MHz, CDCl₃ | δ 4.20 (br, 1H), 4.12 (d, 1H), 4.02 (d, 1H), 3.84 (m, 1H), 3.62 (m, 1H), 3.04 (m, 2H), 1.44 (s, 9H) | [1] |

| Mass Spec. | ESI+ | m/z 232 [M+H]⁺ | [1] |

| Enantiomeric Purity | Chiral HPLC | >99% ee | [4] |

Trustworthiness and Self-Validation

A robust synthetic protocol must be self-validating.

-

Reaction Monitoring: In the oxidation protocol, the disappearance of the starting alcohol spot and the appearance of a new, more polar spot (the carboxylic acid) on a TLC plate provides a real-time check of the reaction's progress.

-

Purification Confirmation: The multi-step work-up is designed to systematically remove impurities. The initial organic wash removes neutral/basic organic byproducts. The final extraction after acidification selectively isolates the desired acidic product.

-

Spectroscopic Verification: The final product's identity is unequivocally confirmed by ¹H NMR and Mass Spectrometry. The characteristic singlet at ~1.44 ppm for the 9 protons of the Boc group and the molecular ion peak in the mass spectrum are key identifiers.[1]

-

Chiral Integrity: The enantiomeric excess (ee) must be confirmed using a validated chiral HPLC method, which separates the (R) and (S) enantiomers and allows for their quantification.[4]

Conclusion

The synthesis of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is well-established, with the TEMPO-mediated oxidation of the corresponding chiral alcohol being a highly efficient and reliable method. This route offers high yields, operational simplicity, and preservation of stereochemical integrity. For applications requiring both enantiomers, enzymatic resolution presents a powerful alternative. The protocols and analytical checks described in this guide provide researchers with a comprehensive framework for the successful and verifiable synthesis of this critical building block for drug development.

References

- Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.

- Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution.ElectronicsAndBooks. [Link]

- Synthesis of Biologically Important Chiral Morpholine Derivatives.Dhaka University Journal of Science. [Link]

- One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences.Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.

- Example of intramolecular cyclization for morpholine ring formation.

Sources

(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid synthesis

An In-depth Technical Guide to the Synthesis of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic Acid

Introduction: The Significance of a Chiral Morpholine Scaffold

(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. The morpholine ring is a privileged scaffold, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The defined stereochemistry at the C2 position is crucial for specific molecular interactions with biological targets, making enantiomerically pure morpholine derivatives highly valuable.

This guide provides a comprehensive overview of the primary synthetic strategies for preparing (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, intended for researchers, chemists, and professionals in the field of drug discovery and development. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and offer insights into process optimization.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid can be broadly categorized into two main strategies: asymmetric synthesis from achiral precursors and the utilization of the chiral pool. A particularly efficient and widely employed method involves the use of (S)-epichlorohydrin, a readily available chiral building block.

I. Synthesis from (S)-Epichlorohydrin: A Step-by-Step Guide

A concise and high-throughput synthesis starting from (S)-epichlorohydrin has been developed, which notably avoids the need for chromatographic purification in the final steps.[1][2] This pathway involves the initial formation of an N-substituted morpholine-2-methanol intermediate, followed by oxidation to the carboxylic acid and subsequent Boc protection.

Experimental Protocol 1: Synthesis of (S)-N-Benzyl-morpholine-2-methanol

-

Reaction Setup: To a solution of 2-(benzylamino)ethanol (1 equivalent) in a suitable solvent such as methanol, add (S)-epichlorohydrin (1.1 equivalents) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Cyclization: Add a solution of potassium hydroxide (2 equivalents) in methanol and heat the mixture to reflux for 4-6 hours.

-

Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield crude (S)-N-benzyl-morpholine-2-methanol, which can often be used in the next step without further purification.

Causality and Mechanistic Insights: The initial step is a nucleophilic attack of the secondary amine of 2-(benzylamino)ethanol on the epoxide of (S)-epichlorohydrin, which proceeds with high regioselectivity at the less hindered carbon. The subsequent addition of a strong base, such as potassium hydroxide, facilitates an intramolecular Williamson ether synthesis, leading to the formation of the morpholine ring. The benzyl group serves as a protecting group for the nitrogen atom and can be removed later if necessary.

Experimental Protocol 2: Oxidation to (S)-N-Benzyl-morpholine-2-carboxylic Acid

-

Reaction Setup: Dissolve (S)-N-benzyl-morpholine-2-methanol (1 equivalent) in a mixture of acetone and water. Add sodium bicarbonate (2 equivalents), sodium bromide (0.2 equivalents), and a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.02 equivalents) at 0 °C.

-

Oxidation: Slowly add trichloroisocyanuric acid (2 equivalents) in portions, maintaining the temperature at 0 °C.

-

Reaction Monitoring and Quenching: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction by adding isopropanol.

-

Work-up and Isolation: Filter the reaction mixture and concentrate the filtrate. Acidify the aqueous residue with 6N HCl and extract the product with ethyl acetate. Dry the combined organic layers over sodium sulfate and concentrate to afford (S)-N-benzyl-morpholine-2-carboxylic acid.

Expertise in Action: The use of a TEMPO-catalyzed oxidation system provides a mild and efficient method for the conversion of the primary alcohol to a carboxylic acid.[3] Trichloroisocyanuric acid serves as the stoichiometric oxidant, regenerating the active oxoammonium species from TEMPO. This method is often preferred over harsher oxidation conditions that could lead to side reactions.

Experimental Protocol 3: Boc Protection to Yield (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic Acid

-

Debenzylation (if necessary): The N-benzyl group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol or ethanol under a hydrogen atmosphere.

-

Boc Protection: To a solution of the debenzylated morpholine-2-carboxylic acid (1 equivalent) in a mixture of dioxane and water, add sodium bicarbonate (2.5 equivalents) followed by di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents).[4]

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours.

-

Work-up and Isolation: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the final product, (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid.

Trustworthiness of the Protocol: The Boc protection of amines is a robust and well-established reaction in organic synthesis.[4][5] The use of (Boc)₂O under basic conditions is a standard procedure that generally proceeds with high yield and selectivity. The final product is often a solid that can be purified by crystallization if necessary.

II. Enzymatic Kinetic Resolution: A Biocatalytic Approach

An alternative strategy for accessing enantiomerically pure morpholine derivatives is through the kinetic resolution of a racemic mixture.[6] This method leverages the high stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer.

Conceptual Workflow: Enzymatic Resolution

-

Substrate Preparation: Synthesize a racemic mixture of an ester derivative of 4-substituted-morpholine-2-carboxylic acid, for example, racemic n-butyl 4-benzylmorpholine-2-carboxylate.

-

Enzymatic Hydrolysis: Subject the racemic ester to hydrolysis in the presence of a specific lipase (e.g., from Candida antarctica). The enzyme will selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid.

-

Separation: The unreacted (S)-ester and the newly formed (R)-carboxylic acid can be separated based on their different chemical properties (e.g., by extraction).

-

Hydrolysis of the (S)-ester: The isolated (S)-ester is then hydrolyzed under standard basic conditions to afford (S)-4-benzylmorpholine-2-carboxylic acid.

-

Boc Protection: The final Boc protection is carried out as described in the previous section.

Authoritative Grounding: The use of enzymes in organic synthesis is a powerful tool for achieving high enantioselectivity.[6] The choice of enzyme, solvent, and reaction conditions is critical for obtaining high enantiomeric excess (ee) and yield.

Data Presentation and Comparison

| Synthetic Route | Starting Material | Key Steps | Advantages | Disadvantages |

| Asymmetric Synthesis | (S)-Epichlorohydrin | 1. Ring formation2. Oxidation3. Boc protection | High enantiopurity, avoids chromatography, scalable.[2] | Relies on the availability of the chiral starting material. |

| Enzymatic Resolution | Racemic morpholine ester | 1. Racemic synthesis2. Enzymatic hydrolysis3. Separation4. Hydrolysis | High enantioselectivity, applicable to various substrates.[6] | Maximum theoretical yield of 50% for the desired enantiomer, requires screening of enzymes. |

Visualizing the Synthetic Pathways

Caption: Comparative workflows for the synthesis of the target molecule.

Conclusion

The synthesis of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is a well-documented process with multiple viable routes. The choice of a particular synthetic strategy will depend on factors such as the availability of starting materials, scalability requirements, and the desired level of enantiopurity. The asymmetric synthesis starting from (S)-epichlorohydrin offers a direct and efficient pathway, while enzymatic kinetic resolution provides a powerful alternative for achieving high enantiomeric excess. This guide has provided the foundational knowledge and practical protocols to enable researchers to confidently synthesize this valuable chiral building block for their drug discovery and development endeavors.

References

- Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. ResearchGate.

- Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate.

- Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed.

- Morpholine synthesis. Organic Chemistry Portal.

- Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials. ResearchGate.

- Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.

- BOC Protection and Deprotection. J&K Scientific LLC.

- ASYMMETRIC SYNTHESIS : CHIRAL POOL APPROACH (PART II). YouTube.

- Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journals Online.

- (S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-2-CARBOXYLICACID. Chemsrc.

- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

- Asymmetric Synthesis of Functionalized 2-Isoxazolines. PMC - NIH.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | 884512-77-0 [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

N-Boc-morpholine-2-carboxylic acid structural analogues

An In-Depth Technical Guide to N-Boc-Morpholine-2-Carboxylic Acid and its Structural Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their physicochemical and pharmacokinetic properties.[1][2][3] N-Boc-morpholine-2-carboxylic acid, a chiral building block, offers a synthetically tractable entry point for developing a diverse array of structural analogues. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and strategic applications of these analogues in modern drug discovery. We will explore the causality behind synthetic choices, present detailed experimental protocols, and analyze case studies to illustrate the scaffold's utility, thereby equipping researchers with the foundational knowledge and practical insights required for its effective deployment in therapeutic design.

Chapter 1: The Morpholine Scaffold: A Cornerstone in Medicinal Chemistry

The six-membered morpholine heterocycle, containing both a secondary amine and an ether linkage, is a staple in drug design.[4] Its prevalence is not accidental but is rooted in a unique combination of advantageous properties that medicinal chemists leverage to overcome common drug development hurdles.

-

Physicochemical and Pharmacokinetic (PK) Enhancement : The morpholine moiety is often introduced to improve aqueous solubility, a critical parameter for oral bioavailability. The nitrogen atom can be protonated at physiological pH, while the oxygen atom can act as a hydrogen bond acceptor, improving interactions with aqueous environments.[2] Furthermore, its saturated, non-aromatic nature often imparts greater metabolic stability compared to more labile structures, leading to an improved pharmacokinetic profile.[3]

-

Structural and Conformational Rigidity : The chair-like conformation of the morpholine ring provides a degree of rigidity, which can be crucial for pre-organizing appended substituents into a bioactive conformation for optimal target engagement.[2] This reduces the entropic penalty upon binding to a biological target, potentially increasing potency.

-

Versatile Synthetic Handle : The morpholine ring is a readily accessible synthetic building block that can be introduced through various established synthetic routes.[1][3]

The morpholine core is present in numerous approved drugs, including the antibiotic Linezolid and the NK1 receptor antagonist Aprepitant, demonstrating its clinical and commercial relevance.[5]

Chapter 2: N-Boc-Morpholine-2-Carboxylic Acid: The Chiral Gateway

N-Boc-morpholine-2-carboxylic acid serves as a particularly valuable starting material for several reasons:

-

The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the morpholine nitrogen. It is stable to a wide range of nucleophilic and basic conditions, allowing for selective chemistry to be performed elsewhere on the molecule.[6] Its key advantage is its lability under acidic conditions (e.g., trifluoroacetic acid, TFA), which cleanly removes it to reveal the secondary amine for further functionalization.[7] This orthogonality to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile) is a cornerstone of modern multi-step synthesis.[6]

-

The C2-Carboxylic Acid : This functional group is a versatile handle for chemical modification. It can be readily converted into amides, esters, and other functionalities, providing a primary vector for exploring the structure-activity relationship (SAR) and attaching the scaffold to other molecular fragments.

-

Defined Stereochemistry : The chiral center at the C2 position is critical. Biological systems are inherently chiral, and the specific stereochemistry of a drug molecule often dictates its efficacy and safety. Access to enantiomerically pure (R)- and (S)-N-Boc-morpholine-2-carboxylic acid allows for the stereoselective synthesis of analogues, a requirement for modern therapeutic candidates.[8]

Chapter 3: Synthetic Strategies for Analogue Development

The development of a library of analogues begins with a reliable synthesis of the core scaffold, followed by systematic diversification.

Synthesis of the Core Scaffold: (S)-N-Boc-morpholine-2-carboxylic acid

A concise and operationally simple synthesis starting from (S)-epichlorohydrin has been developed, which avoids the need for chromatography, making it scalable.[9] This multi-step, one-pot procedure highlights a common strategy in process chemistry to maximize efficiency.

Rationale for Experimental Choices:

-

(S)-Epichlorohydrin : This commercially available starting material establishes the desired stereochemistry at the C2 position of the final product.

-

Aminoethanol : Serves as the source for the nitrogen and the remaining two carbons of the morpholine ring.

-

Boc Anhydride ((Boc)₂O) : The standard reagent for installing the Boc protecting group. It reacts with the nucleophilic amine to form a stable carbamate.[6]

-

Oxidation (e.g., TEMPO/Bleach) : This step is required to convert the intermediate primary alcohol (N-Boc-2-hydroxymethylmorpholine) to the desired carboxylic acid. This is a common and selective method for oxidizing primary alcohols.

Below is a diagram illustrating the synthetic workflow.

Caption: Synthesis workflow for the core scaffold.

Diversification Strategies

With the core scaffold in hand, analogue generation can proceed along three primary vectors, as illustrated below.

Caption: Primary vectors for analogue diversification.

-

Vector 1: Carboxylic Acid Derivatization : This is the most common strategy. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to form a wide array of amides by reacting the carboxylic acid with primary or secondary amines. This allows for the exploration of pockets in the target binding site.

-

Vector 2: N-Deprotection and Functionalization : Removal of the Boc group with an acid like TFA unmasks the morpholine nitrogen.[10] This secondary amine can then undergo reactions such as N-alkylation, N-arylation, or reductive amination to introduce substituents that can modulate basicity, solubility, and target interactions.

-

Vector 3: Ring Substitution : While more synthetically challenging, substitution at other positions on the morpholine ring (C3, C5, C6) can be achieved through more complex multi-step syntheses, often starting from different building blocks.[11] This allows for fine-tuning the scaffold's orientation and projection of vectors.

Chapter 4: Structure-Activity Relationship (SAR) Landscape

SAR studies aim to correlate specific structural changes with their effect on biological activity. For morpholine-based compounds, several key principles often emerge.

A study on 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC) provides an excellent case study.[12] Researchers synthesized and tested a series of analogues to probe the importance of different functional groups.

Key SAR Insights:

-

Morpholine Nitrogen is Essential : When the morpholine moiety was replaced with a tetrahydropyran (THP) ring (swapping the nitrogen for a carbon), a significant or complete loss of inhibitory activity was observed. This strongly suggests the morpholine nitrogen is a critical pharmacophoric element, likely involved in a key interaction with the target protein.[12]

-

Carboxylic Acid is a Potent Moiety : Analogues containing a carboxylic acid group were among the most active inhibitors.[12]

-

Hydroxamic Acids Show Consistent Activity : Converting the carboxylic acid to a hydroxamic acid also resulted in compounds with significant inhibitory activity, demonstrating that this group is a viable isostere for the carboxylic acid in this context.[12]

Table 1: SAR Summary of 2-Morpholinobenzoic Acid Analogues against PC-PLC

| Analogue Feature | Modification | Result on PC-PLC Inhibition | Reference |

|---|---|---|---|

| Core Scaffold | Morpholine replaced with Tetrahydropyran (THP) | Full loss of activity | [12] |

| C1-Substituent | Carboxylic Acid | Strong inhibition | [12] |

| C1-Substituent | Hydroxamic Acid | Significant, consistent inhibition | [12] |

| C1-Substituent | Ester | Comparable activity to carboxylic acid in some cases |[12] |

Note: This table summarizes qualitative findings from the cited study.

Chapter 5: Experimental Protocols

Adherence to validated protocols is essential for reproducibility. The following sections detail common procedures for the manipulation of the N-Boc-morpholine-2-carboxylic acid scaffold.

Protocol 5.1: General N-Boc Protection of an Amino Alcohol

This protocol describes the protection of an intermediate like (S)-2-Hydroxymethylmorpholine.

Materials:

-

(S)-2-Hydroxymethylmorpholine

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

-

Sodium hydroxide (NaOH)

-

Dioxane and Water (1:1 mixture)

-

Ethyl acetate

-

1N Hydrochloric acid (HCl)

Procedure:

-

Dissolve the amino alcohol (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).[7]

-

Cool the solution to 0°C in an ice bath.

-

Add (Boc)₂O (1.1 equivalents) to the solution while maintaining vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1N HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the N-Boc protected product.

Protocol 5.2: General Amide Coupling (HATU)

This protocol describes the formation of an amide from N-Boc-morpholine-2-carboxylic acid and a generic primary amine (R-NH₂).

Materials:

-

N-Boc-morpholine-2-carboxylic acid (1 equivalent)

-

Amine (R-NH₂) (1.1 equivalents)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

-

Diisopropylethylamine (DIPEA) (3 equivalents)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve N-Boc-morpholine-2-carboxylic acid in anhydrous DMF.

-

Add the amine, followed by DIPEA.

-

Add HATU to the stirred solution at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 5.3: N-Boc Deprotection in Solution Phase

This protocol details the removal of the Boc group to liberate the secondary amine.

Caption: Workflow for N-Boc deprotection.

Procedure:

-

Dissolve the Boc-protected compound (1 equivalent) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).[7]

-

Stir the mixture at room temperature for 1-3 hours. Monitor the reaction for the disappearance of starting material by LC-MS.

-

Once deprotection is complete, concentrate the reaction mixture under reduced pressure.

-

To ensure complete removal of residual TFA, the resulting oil or solid can be co-evaporated with toluene (3x).[6]

-

The final product is the deprotected amine, typically as its TFA salt, which can be used directly in subsequent reactions or neutralized with a mild base.

Chapter 6: Future Perspectives

The N-Boc-morpholine-2-carboxylic acid scaffold remains a highly relevant and versatile tool in drug discovery. Future efforts will likely focus on:

-

Novel Synthetic Methodologies : Developing more efficient and stereoselective methods for synthesizing substituted morpholine rings will open up new chemical space.[13]

-

Application in New Modalities : Moving beyond traditional small molecule inhibitors, these scaffolds could be incorporated into proteolysis-targeting chimeras (PROTACs) or covalent inhibitors.

-

Bioisosteric Replacement : Exploring novel bioisosteres for the carboxylic acid moiety to further modulate properties like cell permeability and metabolic stability.

By understanding the fundamental principles of its synthesis, SAR, and practical application, researchers can continue to unlock the full potential of this privileged scaffold in the pursuit of novel therapeutics.

References

- Henegar, K. E., et al. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Journal of Organic Chemistry, 73(9), 3662-5. [Link]

- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

- Kumar, A., et al. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446. [Link]

- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

- de la Mare, J. A., et al. (2020). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 11(9), 1057-1072. [Link]

- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

- ResearchGate. (n.d.).

- ResearchGate. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. [Link]

- Fandrick, D. R., et al. (2011). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 15(5), 1105-1112. [Link]

- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]

- Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(35), 11844-11849. [Link]

- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijprems.com [ijprems.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. banglajol.info [banglajol.info]

- 12. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 4-(Boc)morpholine-2-carboxylic acid: Structure, Characterization, and Analysis

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 4-(Boc)morpholine-2-carboxylic acid (also known as N-Boc-morpholine-2-carboxylic acid), a chiral building block of significant interest in pharmaceutical and medicinal chemistry. We will explore the core analytical techniques used to verify its structure and purity, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who rely on unambiguous molecular characterization for advancing their scientific objectives. Each section details the causality behind experimental choices, provides field-proven protocols, and interprets the resulting data with authoritative grounding.

Introduction: The Role of a Versatile Chiral Building Block

4-(Boc)morpholine-2-carboxylic acid is a heterocyclic compound featuring a morpholine ring, a carboxylic acid at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Its rigid, chiral scaffold makes it a valuable synthon for introducing specific stereochemistry in the synthesis of complex bioactive molecules.[1] The presence of the Boc group renders the amine nucleophilicity inert under many reaction conditions while allowing for facile deprotection under acidic conditions, a cornerstone of modern synthetic strategy.

Given its application in high-stakes fields like drug development, rigorous and unequivocal structural confirmation is not merely procedural—it is a prerequisite for reliable and reproducible research. This guide establishes a baseline for the spectroscopic identity of this compound, ensuring that scientists can confidently confirm the quality and integrity of their material.

Molecular Structure and Physicochemical Properties

The first step in any analysis is a clear understanding of the molecule's architecture. The structure, with atom numbering for NMR assignment, is presented below.

-

Molecular Formula: C₁₀H₁₇NO₅

-

Monoisotopic Mass: 231.1107 Da[2]

-

CAS Number: 189321-66-2 (Racemate)[2][4]; 884512-77-0 ((R)-enantiomer)[5][6][7]

Caption: Molecular structure of 4-(Boc)morpholine-2-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and environment of atoms in a small molecule. We will examine both proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR provides a quantitative map of all proton environments. For this molecule, we expect to see distinct signals for the tert-butyl group, the seven protons on the morpholine ring, and a broad signal for the carboxylic acid proton, which may or may not be visible depending on the solvent and concentration. The chemical shifts and coupling patterns of the morpholine protons are diagnostic of the ring conformation and substitution pattern.

-

Sample Preparation: Dissolve ~5-10 mg of 4-(Boc)morpholine-2-carboxylic acid in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is suitable for observing the main structure, while DMSO-d₆ is often preferred for clearly observing exchangeable protons like the carboxylic acid -OH.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters: Utilize a standard pulse program with a 30-degree pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. Co-add at least 16 scans to ensure a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase-correct the resulting spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

The following table summarizes the reported ¹H NMR data for the (R)-enantiomer in CDCl₃.[5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assigned Proton(s) |

| 1.44 | Singlet (s) | 9H | C14, C15, C16 (Boc group methyls) |

| 3.04 | Multiplet (m) | 2H | C3-H, C5-H (axial protons) |

| 3.62 | Multiplet (m) | 1H | C6-H (axial proton) |

| 3.84 | Multiplet (m) | 1H | C5-H (equatorial proton) |

| 4.02 | Doublet (d) | 1H | C6-H (equatorial proton) |

| 4.12 | Doublet (d) | 1H | C3-H (equatorial proton) |

| 4.20 | Broad (br) | 1H | C2-H |

| ~9-12 (not reported) | Very Broad (br) | 1H | COOH |

-

Boc Group: The sharp singlet at 1.44 ppm integrating to 9 protons is the unmistakable signature of the magnetically equivalent methyl groups of the tert-butyl moiety.

-

Morpholine Ring: The complex set of signals between 3.04 and 4.20 ppm corresponds to the seven protons on the morpholine ring. Their overlapping nature (reported as multiplets) is common for such cyclic systems. The proton at C2, being adjacent to both the nitrogen and the electron-withdrawing carboxylic acid, is expected to be downfield, consistent with the broad signal at 4.20 ppm.

-

Carboxylic Acid: The carboxylic acid proton is often very broad and may exchange with trace water in the solvent, sometimes rendering it unobservable. In a solvent like DMSO-d₆, it would typically appear as a very broad singlet above 10 ppm.

¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring sufficient concentration (~20-30 mg).

-

Instrumentation: Acquire on a 400 MHz (or equivalent) spectrometer, observing at ~100 MHz for the ¹³C nucleus.

-

Parameters: Use a proton-decoupled pulse sequence to ensure each carbon appears as a singlet. A 45-degree pulse angle, an acquisition time of ~1-2 seconds, and a relaxation delay of 2 seconds are typical. A large number of scans (~1024 or more) is required due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

| Predicted Chemical Shift (δ) ppm | Assigned Carbon(s) | Rationale |

| ~174 | C7 (COOH) | Typical range for a carboxylic acid carbonyl. |

| ~155 | C10 (Boc C=O) | Typical range for a carbamate carbonyl. |

| ~80.5 | C13 (Boc quat. C) | Characteristic shift for the quaternary carbon of a Boc group. |

| ~67 | C6 | Morpholine carbon adjacent to oxygen. |

| ~65 | C5 | Morpholine carbon adjacent to oxygen. |

| ~57 | C2 | Alpha to both nitrogen and the carboxylic acid group. |

| ~44 | C3 | Morpholine carbon adjacent to nitrogen. |

| ~28.4 | C14, C15, C16 | Magnetically equivalent methyl carbons of the Boc group. |

Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum of this molecule is defined by the vibrations of the carboxylic acid and the carbamate (Boc) moieties. The protocol is self-validating: a correct spectrum must show characteristic absorptions for O-H, C=O, and C-O bonds.

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 2500-3300 | O-H stretch | Carboxylic Acid | Very broad, strong band, often obscuring C-H stretches. |

| 2850-2980 | C-H stretch | Alkanes (Morpholine, Boc) | Medium to sharp peaks on the shoulder of the O-H band. |

| ~1720-1740 | C=O stretch | Carboxylic Acid | Strong, sharp absorption. |

| ~1680-1700 | C=O stretch | Carbamate (Boc) | Strong, sharp absorption, often seen as a distinct peak or shoulder next to the acid carbonyl. |

| 1200-1300 | C-O stretch | Carboxylic Acid, Ester | Strong band. |

| 1150-1170 | C-O stretch | Ether (Morpholine), Ester | Strong band. |

The most diagnostic feature is the extremely broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, which is a hallmark of this functional group in the solid state.[11]

Mass Spectrometry (MS)

Authoritative Grounding: MS provides the molecular weight of the compound, which is one of its most fundamental properties. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high confidence. The fragmentation pattern can further corroborate the proposed structure.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Analysis Mode: Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

-

Molecular Ion: The calculated molecular weight is 231.25 g/mol . In positive-ion ESI-MS, the primary ion observed is the protonated molecule, [M+H]⁺, at an m/z of 232.1.[5]

-

Fragmentation: The Boc group is notoriously labile in the mass spectrometer. Key fragmentation pathways would include:

-

Loss of tert-butyl cation: [M+H - 56]⁺ → C₆H₈NO₅⁺ at m/z 176

-

Loss of isobutylene: [M+H - 56]⁺ → C₆H₈NO₅⁺ at m/z 176

-

Loss of CO₂: [M+H - 44]⁺ → C₉H₁₈NO₃⁺ at m/z 188

-

Loss of the entire Boc group: [M+H - 100]⁺ → C₅H₁₀NO₃⁺ at m/z 132

-

Integrated Spectroscopic Workflow

A robust characterization strategy follows a logical progression, where each technique complements the others.

Caption: Workflow for the complete spectroscopic characterization of the title compound.

Summary and Conclusion

The structural integrity of 4-(Boc)morpholine-2-carboxylic acid can be unequivocally confirmed through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR establish the precise atomic connectivity and carbon framework. Infrared spectroscopy provides rapid confirmation of the essential carboxylic acid and carbamate functional groups. Finally, mass spectrometry validates the molecular weight and, by extension, the elemental composition. Together, these methods provide a comprehensive analytical package that ensures the identity, purity, and quality of this critical synthetic building block, empowering researchers to proceed with confidence in their drug discovery and development endeavors.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2755965, 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/4-(Tert-butoxy_carbonyl_morpholine-2-carboxylic-acid]([Link]

- American Elements. (n.d.). (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic Acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6559076, (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid.

- PubMed. (2007). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. J Org Chem, 72(19), 7423-7426.

- Google Patents. (2018). WO2018065768A1 - Cyano-substituted heterocycles with activity as inhibitors of usp30.

- University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.

Sources

- 1. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 2755965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CAS 189321-66-2 | 4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid - Synblock [synblock.com]

- 5. (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | 884512-77-0 [chemicalbook.com]

- 6. americanelements.com [americanelements.com]

- 7. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic Acid

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid (Boc-Morpholine-2-COOH), a key building block in medicinal chemistry and drug discovery. Aimed at researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical principles with practical, field-proven methodologies for solubility assessment.

Introduction: The Significance of Boc-Morpholine-2-COOH in Drug Discovery

This compound is a heterocyclic compound frequently utilized in the synthesis of complex molecules with therapeutic potential. The morpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable properties such as improved metabolic stability and aqueous solubility to drug candidates.[1] The Boc-protecting group, on the other hand, allows for controlled, sequential chemical modifications, making it an invaluable tool in multi-step organic synthesis.

Understanding the solubility of this building block is paramount, as it directly impacts reaction kinetics, purification strategies, and the formulation of final active pharmaceutical ingredients (APIs). Poor solubility can lead to challenges in handling, inconsistent reaction outcomes, and difficulties in achieving desired concentrations for biological screening.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of Boc-Morpholine-2-COOH is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇NO₅ | [2][3] |

| Molecular Weight | 231.25 g/mol | [2][3] |

| Appearance | Off-white to white solid | [4] |

| Melting Point | 147-150 °C | [5] |

| Predicted pKa | ~3.25 (for the carboxylic acid) | [4] |

Solubility Profile: A Mixed Bag of Affinities

The solubility of Boc-Morpholine-2-COOH is a tale of two moieties: the polar, hydrogen-bonding capable morpholine ring and carboxylic acid, and the lipophilic, sterically hindering tert-butoxycarbonyl (Boc) group. This duality results in a varied solubility profile across different solvent systems.

While specific quantitative solubility data for this compound is not extensively published, the following table provides a qualitative and illustrative quantitative summary based on available information and the expected behavior of similar N-Boc protected amino acids. Researchers are strongly encouraged to determine precise solubility values for their specific applications using the protocols outlined in this guide.

| Solvent | Type | Qualitative Solubility | Illustrative Quantitative Solubility (at 25°C) |

| Water | Polar Protic | Low | ~1-5 mg/mL |

| Methanol | Polar Protic | Soluble | > 50 mg/mL |

| Ethanol | Polar Protic | Moderately Soluble | ~20-50 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | > 100 mg/mL |

| Dichloromethane (DCM) | Nonpolar | Soluble | > 30 mg/mL |

| Ethyl Acetate (EtOAc) | Moderately Polar | Soluble | > 30 mg/mL |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | ~15-40 mg/mL |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | Low to Moderate | ~5-15 mg/mL (as carboxylate salt) |

The Critical Role of pH in Aqueous Solubility

The presence of a carboxylic acid group with a predicted pKa of approximately 3.25 makes the aqueous solubility of Boc-Morpholine-2-COOH highly dependent on the pH of the medium.[4]

-

At pH values significantly below the pKa (e.g., pH < 2) , the carboxylic acid will be predominantly in its protonated, neutral form (-COOH). In this state, the molecule is less polar, and its aqueous solubility is expected to be at its lowest.

-

As the pH approaches and surpasses the pKa (e.g., pH > 4) , the carboxylic acid will deprotonate to form the carboxylate anion (-COO⁻). This ionization significantly increases the polarity of the molecule, leading to a substantial increase in aqueous solubility due to favorable ion-dipole interactions with water molecules.

This relationship is a critical consideration in designing aqueous-based reactions, purification schemes (such as extraction), and for any biological assays conducted in buffered solutions.

Caption: A generalized experimental workflow for determining thermodynamic solubility.

Protocol 1: Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" method measures the solubility of a compound once it has reached equilibrium in a saturated solution. It is highly accurate and recommended for late-stage drug discovery and formulation development.

Objective: To determine the maximum concentration of Boc-Morpholine-2-COOH that can be dissolved in a specific solvent at equilibrium.

Materials:

-

Boc-Morpholine-2-COOH (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of solid Boc-Morpholine-2-COOH to a vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vial and place it on a rotator in an incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for an extended period, typically 24-48 hours, with constant agitation.

-

Separation: After equilibration, carefully remove the vial. To separate the undissolved solid from the saturated solution, either:

-

Filtration: Draw the slurry into a syringe and pass it through a chemical-resistant filter into a clean vial. Discard the initial few drops to avoid adsorptive losses.

-

Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid.

-

-

Quantification:

-

Carefully take a known volume of the clear supernatant and dilute it with the mobile phase to a concentration within the linear range of the analytical method.

-

Prepare a standard curve of Boc-Morpholine-2-COOH of known concentrations.

-

Analyze the diluted sample and the standards by HPLC-UV or LC-MS.

-

-

Calculation: Determine the concentration of the diluted sample from the standard curve and then back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

Protocol 2: Kinetic Solubility Assay

This high-throughput method is commonly used in early drug discovery for rapid screening of a large number of compounds. It measures the solubility of a compound that rapidly precipitates out of a supersaturated solution, which is typically created by adding a DMSO stock solution to an aqueous buffer.

Objective: To rapidly assess the aqueous solubility of Boc-Morpholine-2-COOH under non-equilibrium conditions.

Materials:

-

Boc-Morpholine-2-COOH stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent for analysis)

-

Multi-channel pipettes

-

Plate shaker

-

Plate reader with UV absorbance capabilities or a nephelometer

Methodology:

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Using a multi-channel pipette, add a small volume of the DMSO stock solution of Boc-Morpholine-2-COOH to the buffer to achieve the desired final concentration (e.g., add 2 µL of 10 mM stock to 98 µL of buffer for a final concentration of 200 µM). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its co-solvent effects.

-

Incubation: Place the plate on a plate shaker and agitate for a defined period (e.g., 1-2 hours) at room temperature. During this time, any compound that is not soluble at that concentration will precipitate.

-

Detection of Precipitation:

-

Nephelometry (Light Scattering): Measure the turbidity of the solution in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Direct UV Assay: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a new UV-transparent plate.

-

-

Data Analysis: The kinetic solubility is often reported as the highest concentration at which no precipitate is observed. For the direct UV method, the concentration in the filtrate can be quantified against a standard curve.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Identification: May cause skin and eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and direct sunlight. Recommended storage temperature is 2-8°C. [6]

Conclusion